3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one
CAS No.: 245072-46-2
Cat. No.: VC4437988
Molecular Formula: C17H12N2O3
Molecular Weight: 292.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 245072-46-2 |
|---|---|
| Molecular Formula | C17H12N2O3 |
| Molecular Weight | 292.294 |
| IUPAC Name | 3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-one |
| Standard InChI | InChI=1S/C17H12N2O3/c1-21-11-6-7-15-10(8-11)9-12(17(20)22-15)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19) |
| Standard InChI Key | VCZIPNACAAPIDH-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a benzimidazole ring (C7H5N2) fused to a chromenone system (C10H7O3) via a carbonyl group at position 3 (Figure 1). The chromenone moiety contains a methoxy substituent at position 6, enhancing electron density and influencing binding interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H12N2O3 |
| Molecular Weight | 292.294 g/mol |
| IUPAC Name | 3-(1H-Benzimidazol-2-yl)-6-methoxychromen-2-one |
| LogP | 3.34 (Predicted) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (Carbonyl, ether, imine) |
Spectroscopic data from IR and NMR analyses confirm critical functional groups:
-
IR (KBr): 1738 cm⁻¹ (lactone C=O stretch), 3210–2980 cm⁻¹ (NH stretch) .
-
1H NMR (DMSO-d6): δ 7.11–8.88 (aromatic protons), δ 3.89 (OCH3 singlet), δ 12.2 (NH proton) .
The planar structure facilitates π-π stacking with biological targets, while the methoxy group enhances solubility compared to non-substituted analogs .
Synthetic Methodologies
Conventional Condensation
The standard synthesis involves refluxing 6-methoxychromen-2-one-3-carboxylate with o-phenylenediamine in polyphosphoric acid (PPA) at 130–140°C for 5 hours . This acid-catalyzed reaction proceeds via:
-
Activation: Protonation of the carbonyl oxygen.
-
Nucleophilic Attack: Amine group of o-phenylenediamine attacks the electrophilic carbon.
Yields typically range from 65–75%, with purity >95% after recrystallization .
Microwave-Assisted Synthesis
Microwave irradiation (450 W, 5 min) in dimethylformamide (DMF) accelerates the reaction via dielectric heating, achieving comparable yields (70–78%) while reducing side products . This method is energy-efficient and scalable for industrial applications.
Table 2: Synthesis Method Comparison
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 5 hours | 5 minutes |
| Yield | 65–75% | 70–78% |
| Energy Consumption | High | Low |
| Byproduct Formation | Moderate | Minimal |
Biological Activities and Mechanisms
Antimicrobial Effects
In vitro studies on structurally related coumarin-benzimidazole hybrids demonstrate broad-spectrum activity:
-
Bacterial Targets: MIC values of 8–32 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
-
Fungal Targets: 50% inhibition of Candida albicans at 25 µg/mL via ergosterol biosynthesis disruption .
The methoxy group enhances membrane permeability, while the benzimidazole moiety interferes with microbial DNA gyrase .
Anticancer Activity
The compound inhibits serine/threonine-protein kinase Chk1 (IC50 ≈ 1.2 µM), a key regulator of the DNA damage response. Mechanistic studies reveal:
-
Cell Cycle Arrest: G2/M phase blockade in HeLa cells at 10 µM.
-
Apoptosis Induction: Caspase-3 activation and PARP cleavage in breast cancer (MCF-7) models.
-
Synergy with Chemotherapy: Potentiates cisplatin cytotoxicity by 40% in lung adenocarcinoma.
Table 3: Cytotoxicity Profiling
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 9.8 ± 1.2 | Chk1 inhibition |
| MCF-7 (Breast) | 12.4 ± 2.1 | Caspase-3 activation |
| A549 (Lung) | 15.6 ± 3.4 | ROS generation |
Pharmacological Applications
Oncology
Preclinical models suggest utility in:
-
Combination Therapy: Synergy with PARP inhibitors (Olaparib) in BRCA-mutant tumors.
-
Metastasis Suppression: MMP-9 downregulation by 60% in metastatic melanoma .
Neuroprotection
In murine models of Parkinson’s disease, the compound reduces α-synuclein aggregation by 35% via HSP70 induction .
Material Science
Thin films of the compound exhibit photoluminescent quantum yields of 0.42, suggesting applications in organic LEDs .
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison
| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 3-Benzimidazole-coumarin | 18.9 | 16 |
| 6-Hydroxy analog | 22.4 | 24 |
| 6-Methoxy derivative | 9.8 | 8 |
The 6-methoxy group confers superior bioavailability (oral AUC 2.1-fold higher than hydroxy analogs) and target affinity .
Future Research Directions
-
Mechanistic Elucidation: Proteomic studies to identify off-target effects.
-
Formulation Development: Nanoparticle encapsulation to enhance blood-brain barrier penetration.
-
Clinical Translation: Phase I trials evaluating maximum tolerated dose.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume